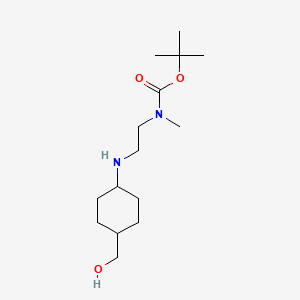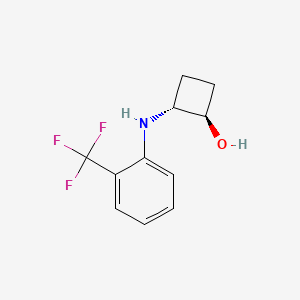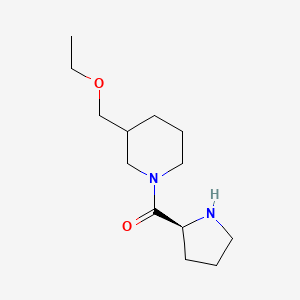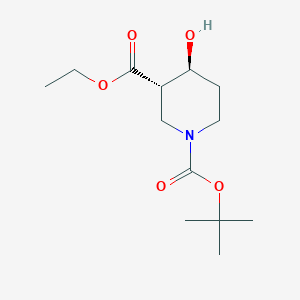
Trans-1-(tert-Butyl) 3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-1-(tert-Butyl) 3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate is an organic compound with the molecular formula C13H23NO5 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-1-(tert-Butyl) 3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed by reacting piperidine with ethyl chloroacetate under basic conditions to yield 3-oxopiperidine.
Protection of the Amine Group: The amine group is protected using tert-butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced by reducing the aldehyde group with sodium borohydride in methanol.
Final Product Formation: The final product, this compound, is obtained by reacting the protected amine with diethyl oxalate under basic conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions and purification steps to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Trans-1-(tert-Butyl) 3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups yields alcohols .
Scientific Research Applications
Trans-1-(tert-Butyl) 3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Catalysis: It has been investigated for its potential to act as a catalyst in various organic reactions.
Material Science:
Mechanism of Action
The mechanism of action of Trans-1-(tert-Butyl) 3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate
- 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
- tert-Butyl 3-allyl-4-hydroxypiperidine-1-carboxylate
Uniqueness
Trans-1-(tert-Butyl) 3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and ethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3S,4S)-4-hydroxypiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m0/s1 |
InChI Key |
NBGQOBKPQNOEQD-UWVGGRQHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(CC[C@@H]1O)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CN(CCC1O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



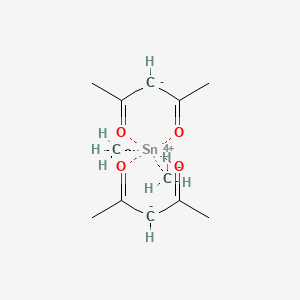
![3-[(Ethylsulfanyl)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352411.png)
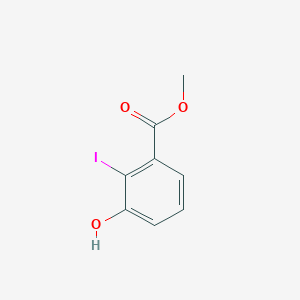
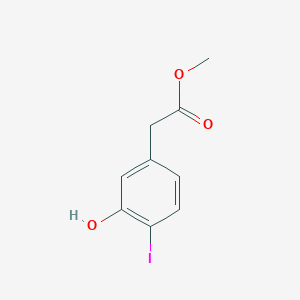
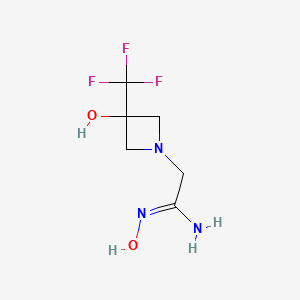
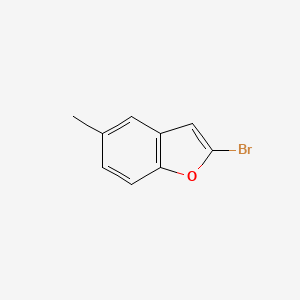
![tert-Butyl 3-(5-(3-cyano-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13352438.png)
![11-Nitro-7H-benzo[de]anthracen-7-one](/img/structure/B13352442.png)

